molecular formula C21H24N6O2 B2985706 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1902897-62-4

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2985706
CAS No.: 1902897-62-4
M. Wt: 392.463
InChI Key: FYIPKNCUHYEXPX-UHFFFAOYSA-N
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Description

This compound features a 4-oxoquinazolin-3(4H)-yl acetamide core linked to a piperidin-4-yl group substituted with a 5-cyclopropyl-1H-pyrazol-3-yl moiety. The cyclopropyl group on the pyrazole may enhance metabolic stability, while the piperidine scaffold could influence pharmacokinetic properties such as solubility and blood-brain barrier penetration.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c28-20(12-27-13-22-17-4-2-1-3-16(17)21(27)29)23-15-7-9-26(10-8-15)19-11-18(24-25-19)14-5-6-14/h1-4,11,13-15H,5-10,12H2,(H,23,28)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIPKNCUHYEXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The primary target of this compound is the p21-activated kinase 4 (PAK4) . The compound inhibits PAK4 activity, which plays a crucial role in various cellular processes, including cell growth and apoptosis. The inhibition of PAK4 affects pathways regulated by Rho family GTPases, such as Rac and Cdc42, leading to significant biological effects including:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Regulation of cytoskeletal functions .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can significantly inhibit the growth of various cancer cell lines. For instance, it has been tested against breast cancer and lung cancer cells, demonstrating a dose-dependent reduction in cell viability.

Antimicrobial Activity

Additionally, this compound has been evaluated for its antimicrobial properties. Preliminary studies suggest moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results revealed that treatment with varying concentrations led to a significant decrease in cell survival rates, with IC50 values indicating potent activity against specific cancer types .

Study 2: Antimicrobial Screening

In another study focused on antimicrobial efficacy, the compound was tested against several bacterial strains. The results showed that it inhibited bacterial growth effectively at specific concentrations, suggesting potential for development as an antibacterial agent .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayEffectReference
AnticancerPAK4Inhibition of cell growth
Rho GTPasesInduction of apoptosis
AntimicrobialGram-positive bacteriaModerate antibacterial activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table compares the target compound with structurally related 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives:

Compound Name Substituent on Acetamide Nitrogen Key Structural Features Yield (%) Melting Point (°C) Reference
Target Compound 1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin Cyclopropyl-pyrazole-piperidine hybrid N/A N/A -
N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) 2-Hydroxy-4-methylphenyl Phenolic hydroxyl group 38 242–244
N-(2-Hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4e) 2-Hydroxyphenyl Ortho-hydroxyphenyl 76 N/A
2-(4-Oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)acetamide Pyridin-3-ylmethyl Pyridine ring for hydrogen bonding 80 215–217
N-(4-Methoxyphenyl)-2-(2-(4-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (11o) 4-Methoxyphenyl with styryl extension Extended conjugation for π-π stacking 60 274–276

Key Observations :

  • Compounds with hydroxyl or methoxy groups (e.g., 4d, 11o) exhibit higher melting points, suggesting stronger intermolecular interactions .
  • Yields vary significantly (32–83%), influenced by steric and electronic effects of substituents .
Antimicrobial Activity
  • InhA Inhibitors: Analogs like 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide demonstrated potent enoyl-acyl carrier protein reductase (InhA) inhibition, a target for tuberculosis therapy . The target compound’s cyclopropyl group may enhance bacterial membrane penetration.
  • Mycobacterium tuberculosis bd Oxidase Inhibition : N-(substituted-phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives showed activity, but the piperidine-pyrazole motif in the target compound could modulate selectivity .
Anticancer Activity
  • Styryl-substituted derivatives (e.g., 11m, 11n) exhibited anticancer effects via kinase inhibition. The target compound’s rigid piperidine-pyrazole system may stabilize binding to kinase ATP pockets .

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